

# Application of AS2863619 in Autoimmune Disease Models: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

AS2863619 is a potent and orally active small molecule inhibitor of cyclin-dependent kinase 8 (CDK8) and its paralog CDK19.[1][2] In the context of immunology, AS2863619 has emerged as a significant research tool due to its ability to induce the expression of Forkhead box P3 (Foxp3), the master transcription factor for regulatory T cells (Tregs).[1][2][3] This unique mechanism of action allows for the conversion of conventional T cells (Tconv), including naïve and effector/memory T cells, into immunosuppressive Foxp3+ Tregs.[4] This targeted expansion of the Treg population presents a promising therapeutic strategy for a variety of autoimmune and inflammatory diseases.[2][4]

These application notes provide a comprehensive overview of the mechanism of action of **AS2863619** and detailed protocols for its use in established mouse models of autoimmune diseases.

# **Mechanism of Action**

AS2863619 exerts its immunomodulatory effects by inhibiting CDK8 and CDK19, which are key negative regulators of Foxp3 expression in activated T cells. The core mechanism involves the modulation of the Signal Transducer and Activator of Transcription 5 (STAT5) signaling pathway, which is crucial for Treg differentiation and function.[4]



Under normal conditions, upon T cell receptor (TCR) stimulation, CDK8/19 phosphorylates STAT5 on a serine residue within the PSP motif. This serine phosphorylation inhibits the transcriptional activity of STAT5, thereby suppressing Foxp3 gene expression.[4]

AS2863619 inhibits the kinase activity of CDK8/19, preventing the inhibitory serine phosphorylation of STAT5.[1][4] This leads to an enhanced and sustained phosphorylation of STAT5 on a key tyrosine residue in its C-terminal domain.[2][4] The activated, tyrosine-phosphorylated STAT5 then translocates to the nucleus and binds to regulatory regions of the Foxp3 gene locus, primarily the conserved noncoding sequence (CNS)0, to drive Foxp3 expression.[4] This induction of Foxp3 is dependent on Interleukin-2 (IL-2) and TCR stimulation but is notably independent of Transforming Growth Factor-beta (TGF-β).[2][4]

The resulting **AS2863619**-induced Tregs acquire suppressive functions and, particularly in an in vivo setting, can develop stable Treg-specific epigenetic signatures.[3][4] This leads to an increase in the proportion of functional Tregs, which can suppress inflammatory responses and ameliorate disease in models of autoimmunity and allergy.[4]



Click to download full resolution via product page



Figure 1: Signaling pathway of AS2863619 in T cells.

**Data Presentation** 

| Parameter                      | Value                                                 | Reference |
|--------------------------------|-------------------------------------------------------|-----------|
| Target                         | Cyclin-Dependent Kinase 8 (CDK8)                      | [1][2]    |
| IC50 (CDK8)                    | 0.61 nM                                               | [1][2]    |
| Target                         | Cyclin-Dependent Kinase 19<br>(CDK19)                 | [1][2]    |
| IC50 (CDK19)                   | 4.28 nM                                               | [1][2]    |
| Activity                       | Foxp3 Inducer in Tconv cells                          | [1]       |
| EC₅₀ (Foxp3 Induction)         | 32.5 nM                                               | [1]       |
| Effect on STAT5 (1 μM, 22 hrs) | Suppresses serine phosphorylation to ~40% of control  | [2]       |
| Effect on STAT5 (1 μM, 22 hrs) | Enhances tyrosine phosphorylation to ~160% of control | [2]       |

# Experimental Protocols In Vivo Efficacy in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used animal model for multiple sclerosis, characterized by T cell-mediated autoimmune inflammation of the central nervous system.

#### Materials:

- Female C57BL/6 mice, 8-12 weeks old
- Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG<sub>35-55</sub>)



- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
- Pertussis Toxin (PTX)
- AS2863619
- Vehicle for AS2863619 (e.g., 0.5% methylcellulose in water)
- Sterile PBS
- Syringes and needles for immunization and administration
- Oral gavage needles (18-20 gauge for mice)

#### Protocol:

- Preparation of MOG<sub>35-55</sub>/CFA Emulsion:
  - On the day of immunization (Day 0), prepare an emulsion of MOG35-55 in CFA.
  - A common concentration is 200 μg of MOG<sub>35-55</sub> per 100 μL of emulsion.
  - Mix equal volumes of MOG<sub>35-55</sub> (dissolved in sterile PBS) and CFA.
  - Emulsify by repeatedly drawing the mixture into and expelling it from a glass syringe. A stable emulsion is formed when a drop of the mixture does not disperse in water.
- Induction of EAE (Day 0):
  - Anesthetize mice.
  - Subcutaneously inject 100 μL of the MOG<sub>35-55</sub>/CFA emulsion at two sites on the flank.
  - Administer 200 ng of PTX intraperitoneally (i.p.) in 100 μL of sterile PBS.
- Second PTX Administration (Day 2):
  - Administer a second dose of 200 ng of PTX i.p. in 100 μL of sterile PBS.



#### • AS2863619 Administration:

- Prepare a suspension of AS2863619 in the chosen vehicle at a concentration suitable for delivering 30 mg/kg body weight.
- Beginning on Day 0 or at the onset of clinical signs, administer AS2863619 or vehicle daily via oral gavage.
- The volume administered should not exceed 10 mL/kg.
- Clinical Scoring:
  - Monitor mice daily for clinical signs of EAE starting from Day 7 post-immunization.
  - Score the disease severity using a standard scale:
    - 0: No clinical signs
    - 1: Limp tail
    - 2: Hind limb weakness
    - 3: Hind limb paralysis
    - 4: Hind and forelimb paralysis
    - 5: Moribund state
- Endpoint Analysis:
  - At the end of the experiment (e.g., Day 21-28), mice can be euthanized.
  - Spleens and lymph nodes can be harvested for analysis of Treg populations by flow cytometry.
  - Spinal cords can be collected for histological analysis of inflammation and demyelination.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. research.fsu.edu [research.fsu.edu]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35–55 in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [Application of AS2863619 in Autoimmune Disease Models: Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613607#application-of-as2863619-in-autoimmune-disease-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com